molecular formula C7H11ClF3N B11753539 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride

6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride

Cat. No.: B11753539
M. Wt: 201.62 g/mol
InChI Key: WIVMKFVDYRRJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as chlorination, fluorination, and subsequent purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as modulation of metabolic processes or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 6-methyl-4-(trifluoromethyl)nicotinic acid
  • 4-(trifluoromethyl)pyridine
  • Trifluoromethylpyridine derivatives

Comparison: Compared to similar compounds, 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

WIVMKFVDYRRJDO-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCN1)C(F)(F)F.Cl

Origin of Product

United States

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